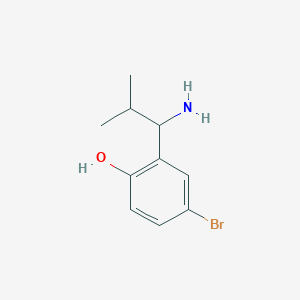

2-(1-Amino-2-methylpropyl)-4-bromophenol

Description

Contextualization of Substituted Phenols and Amino-Bromophenol Scaffolds in Organic Chemistry

Substituted phenols are a class of organic compounds fundamental to the landscape of modern chemistry. oregonstate.edu Characterized by a hydroxyl group attached to an aromatic ring that bears additional functional groups, these molecules are not merely chemical curiosities but are pivotal intermediates and building blocks. oregonstate.eduwisdomlib.org Their utility is vast, serving as essential starting materials in the synthesis of a wide array of more complex molecules, including polymers, agrochemicals, and crucially, pharmaceutical agents. oregonstate.eduresearchgate.net The reactivity of the phenolic ring, enhanced by the hydroxyl group, allows for a variety of chemical transformations, making substituted phenols indispensable tools for organic chemists developing new synthetic pathways. wisdomlib.orgbritannica.com

Within this broad class, scaffolds that combine a phenol (B47542) ring with both bromine and amino functionalities—amino-bromophenol scaffolds—represent a particularly noteworthy subgroup. The simpler compound, 2-Amino-4-bromophenol, for instance, is utilized as a reactant in the synthesis of various biologically active molecules, including inhibitors of enzymes like protein tyrosine phosphatase 1B and fructose-1,6-bisphosphatase. sigmaaldrich.com The presence of the amino group provides a site for further chemical modification, allowing for the construction of diverse molecular libraries. The structural modification of natural products with amino acids and their derivatives can enhance biological activity and improve properties such as solubility. frontiersin.org This strategic combination of a reactive aromatic phenol, a halogen, and a nucleophilic amino group creates a versatile chemical entity with significant potential in drug discovery and materials science.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | General Role |

|---|---|---|---|

| Phenol | C6H6O | 94.11 | Precursor to plastics, drugs, and other chemicals britannica.comwikipedia.org |

| 2-Aminophenol (B121084) | C6H7NO | 109.13 | Intermediate in synthesis of dyes and pharmaceuticals |

| 4-Bromophenol (B116583) | C6H5BrO | 173.01 | Intermediate for flame retardants and pharmaceuticals |

| 2-Amino-4-bromophenol | C6H6BrNO | 188.02 | Reactant for synthesis of enzyme inhibitors sigmaaldrich.comsigmaaldrich.com |

Significance of Bromophenol Derivatives in Academic Research

Bromophenol derivatives, particularly those isolated from marine sources like red algae, are the subject of extensive academic research due to their diverse and potent biological activities. mdpi.com These naturally occurring compounds have been shown to possess a wide spectrum of effects, including antioxidant, antimicrobial, antiviral, anticancer, and anti-inflammatory properties. mdpi.commdpi.com This broad bioactivity makes them promising candidates for the development of new therapeutic agents. mdpi.com

A key area of investigation is the role of bromophenols as enzyme inhibitors. youtube.com Research has demonstrated their ability to inhibit a variety of enzymes implicated in human diseases. For example, certain bromophenol derivatives are effective inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for anti-diabetic drugs. mdpi.comnih.gov Others have shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the treatment of Alzheimer's disease. nih.govmdpi.com Furthermore, their inhibitory effects on α-glycosidase and carbonic anhydrase isoenzymes suggest potential applications in managing diabetes and glaucoma, respectively. nih.govmdpi.com Studies have indicated that the presence and number of bromine atoms on the phenol ring can be essential for the observed inhibitory activity, highlighting the halogen's critical role in molecular recognition and binding at enzyme active sites. mdpi.com

Rationale for Comprehensive Investigation of 2-(1-Amino-2-methylpropyl)-4-bromophenol

The rationale for a thorough scientific investigation of this compound stems directly from the established significance of its structural components. The molecule integrates the bromophenol core, widely recognized for its diverse bioactivities, with an aminoalkyl side chain—a feature common in many pharmacologically active compounds. This specific combination suggests a high probability of novel biological properties.

Despite the rich and varied biological activities reported for bromophenol derivatives and the synthetic utility of substituted aminophenols, there is a notable lack of specific research focused on this compound. This knowledge gap presents a clear and compelling opportunity for new avenues of research. The compound stands as an ideal candidate for screening in a variety of biological assays, including those for antimicrobial, antioxidant, and enzyme inhibitory activities. Its structure invites exploration into its potential as a novel scaffold in medicinal chemistry for the development of new therapeutic leads. A comprehensive investigation is therefore warranted to elucidate its chemical properties, develop efficient synthetic routes, and fully explore its potential biological and material applications, thereby transforming it from a chemical novelty into a well-characterized and potentially valuable compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H14BrNO | |

| Molecular Weight | 244.13 g/mol | Calculated |

| CAS Number | 1337139-59-9 (for the isomer 4-(1-Amino-2-methylpropyl)-2-bromophenol) | enovationchem.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H14BrNO |

|---|---|

Molecular Weight |

244.13 g/mol |

IUPAC Name |

2-(1-amino-2-methylpropyl)-4-bromophenol |

InChI |

InChI=1S/C10H14BrNO/c1-6(2)10(12)8-5-7(11)3-4-9(8)13/h3-6,10,13H,12H2,1-2H3 |

InChI Key |

RWZAIJHVWWDROR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=C(C=CC(=C1)Br)O)N |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 2 1 Amino 2 Methylpropyl 4 Bromophenol

Strategic Retrosynthetic Analysis for Complex Bromophenol-Amine Structures

Retrosynthetic analysis is a foundational technique in designing the synthesis of complex organic molecules. researchgate.netdeanfrancispress.com For a target like 2-(1-Amino-2-methylpropyl)-4-bromophenol, the process involves identifying key bonds that can be disconnected to simplify the structure into more manageable precursors, known as synthons.

A primary disconnection strategy for this target molecule focuses on the carbon-carbon (C-C) bond linking the aromatic ring and the amino-propyl side chain. This simplifies the molecule into a substituted bromophenol synthon and a 1-amino-2-methylpropyl synthon. Another key approach is the disconnection of the carbon-nitrogen (C-N) bond, which could lead to precursors suitable for reactions like reductive amination. youtube.comyoutube.com Functional group interconversion (FGI) is also a critical step in this analysis, allowing for the transformation of one functional group into another to facilitate a key disconnection or synthetic step. For instance, an amino group might be retrosynthetically derived from a nitro group, which is easier to introduce and can direct the regiochemistry of other substitutions before being reduced. youtube.com

A plausible retrosynthetic pathway is outlined below:

Disconnection 1 (C-C Bond): The bond between the phenolic ring and the benzylic carbon of the side chain is disconnected. This leads to a 4-bromophenol (B116583) derivative (potentially with an activating or directing group at the 2-position) and a synthon corresponding to the 1-amino-2-methylpropyl cation.

Disconnection 2 (C-N Bond): Alternatively, a C-N bond disconnection within the side chain suggests a strategy where a carbonyl group is first installed on the phenol (B47542) at the 2-position, followed by a reductive amination reaction with an appropriate amine.

This analytical process highlights the necessity of robust methods for preparing the key precursors: a functionalized bromophenol and a chiral amino-alkyl fragment.

Synthesis of Key Precursors

The success of the total synthesis hinges on the efficient preparation of the core building blocks identified during retrosynthetic analysis.

Approaches to Substituted Bromophenol Intermediates (e.g., 4-bromophenol, 2-amino-4-bromophenol)

Substituted bromophenols are crucial intermediates in the synthesis of various pharmaceuticals and fine chemicals. mdpi.com

4-Bromophenol: This precursor is commonly synthesized by the direct bromination of phenol. The reaction conditions, particularly temperature and solvent, have a significant impact on the regioselectivity and yield. prepchem.com A high yield of 4-bromophenol (p-bromophenol) can be achieved by reacting phenol with bromine in carbon disulfide at low temperatures. prepchem.comorgsyn.org The use of other brominating agents and solvent systems has also been explored to optimize the ortho/para product ratio. orgsyn.org After the reaction, the product is typically purified by vacuum distillation. prepchem.comorgsyn.org

2-Amino-4-bromophenol: This intermediate is an important building block used in the synthesis of dyes and biologically active molecules like benzoxazoles. patsnap.comguidechem.comsigmaaldrich.com A prevalent synthetic route involves the reduction of 4-bromo-2-nitrophenol. patsnap.comchemicalbook.com Various reducing agents can be employed for this transformation. A common laboratory-scale method uses 5% Rhodium on Carbon (Rh/C) under a hydrogen atmosphere. chemicalbook.com Industrial preparations often focus on catalytic hydrogenation using modified Raney-Ni catalysts to improve selectivity and conversion rates while minimizing undesirable side reactions like debromination. patsnap.comgoogle.com A patented method describes the use of an Fe-Cr modified Raney-Ni catalyst, which demonstrates high conversion and low debromination rates. google.com

| Compound | Starting Material | Key Reagents | Typical Yield | Reference |

|---|---|---|---|---|

| 4-Bromophenol | Phenol | Br2 in CS2 | 80-84% | orgsyn.org |

| 2-Amino-4-bromophenol | 4-Bromo-2-nitrophenol | 5% Rh/C, H2 | 99% | chemicalbook.com |

| 2-Amino-4-bromophenol | 2-Nitro-4-bromophenol | Fe-Cr modified Raney-Ni, H2 | 90% | google.com |

Synthesis of Branched Amino-Propyl Building Blocks (e.g., 1-amino-2-methylpropyl fragments)

The 1-amino-2-methylpropyl fragment contains a chiral center, making its stereocontrolled synthesis crucial. This building block is structurally related to the amino acid valine.

Syntheses can start from readily available, enantiomerically pure precursors like L- or D-valine. Alternatively, asymmetric synthesis methods can be employed to create these fragments. researchgate.net The synthesis of chiral amino alcohols and related structures is an active area of research, with methods including the reduction of α-aminoketones and the regioselective opening of chiral aziridine (B145994) rings. nih.govresearchgate.net These strategies provide access to enantiomerically enriched building blocks that can be incorporated into the final target molecule. nih.gov

C-C and C-N Bond Formation Strategies for the 2-(1-Amino-2-methylpropyl) Moiety Attachment

Attaching the side chain to the bromophenol core is a critical step that can be achieved through various C-C or C-N bond-forming reactions.

C-C Bond Formation: Strategies for forming the C-C bond include Friedel-Crafts type alkylations or the use of organometallic reagents. For instance, a bromophenol derivative could be coupled with an organometallic species containing the protected amino-propyl group.

C-N Bond Formation: The formation of C-N bonds is a cornerstone of organic synthesis, with numerous methods available. tcichemicals.comvirginia.edu Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for creating aryl-amine bonds. tcichemicals.comacs.org Another highly effective strategy is reductive amination, where a ketone or aldehyde on the aromatic ring reacts with an amine to form an imine, which is then reduced in situ to the target amine. youtube.com This method is particularly useful for creating secondary amines. youtube.com A decarboxylative C-N formation method has also been developed, using carboxylic acids as carbon sources and azidoformates as nitrogen sources, catalyzed by Cu(OAc)₂. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions in Bromophenol Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, recognized with the 2010 Nobel Prize in Chemistry. mdpi.comnobelprize.org These reactions allow for the efficient formation of C-C and C-N bonds under mild conditions and with high functional group tolerance. nobelprize.orgnih.gov

In the context of synthesizing this compound, these reactions can be applied at various stages. For example, a Suzuki or Negishi reaction could be used to couple a boronic acid or an organozinc reagent (containing the amino-propyl side chain) with a suitably functionalized bromophenol precursor. mdpi.comnih.gov The catalytic cycle for these reactions typically involves oxidative addition of the aryl halide to a Pd(0) species, followed by transmetallation with the organometallic coupling partner, and finally reductive elimination to yield the product and regenerate the catalyst. mdpi.com

The Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction, provides a direct route to synthesize aryl amines from aryl halides. tcichemicals.comacs.org This could be employed if the synthetic strategy involves attaching the nitrogen atom of the side chain directly to an aromatic precursor.

| Reaction Name | Bond Formed | Coupling Partners | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | C-C | Aryl/Vinyl Halide + Organoboron Compound | Mild conditions, high functional group tolerance, commercially available reagents. mdpi.com |

| Negishi | C-C | Aryl/Vinyl Halide + Organozinc Compound | High reactivity and functional group tolerance. nobelprize.org |

| Buchwald-Hartwig | C-N | Aryl Halide + Amine | Direct method for synthesizing aryl amines. tcichemicals.comacs.org |

Stereoselective Synthesis Approaches for Chiral Centers within the Amino-Methylpropyl Group

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, controlling the configuration of the chiral center in the 1-amino-2-methylpropyl group is paramount. Several strategies exist for achieving stereoselective synthesis.

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products as starting materials. For the 1-amino-2-methylpropyl group, the amino acid L-valine (or its enantiomer D-valine) is an ideal starting point.

Enzymatic Asymmetric Synthesis: Enzymes are highly efficient and selective catalysts for producing chiral compounds. rsc.org Methods such as the asymmetric reductive amination of keto acids or the asymmetric transfer of an amino group can be used to produce chiral amino acids with high enantiomeric purity. rsc.org

Chiral Auxiliaries and Catalysts: Chiral auxiliaries can be temporarily attached to a substrate to direct a stereoselective reaction, after which they are removed. Asymmetric catalysis, using chiral metal complexes, is another powerful approach. For instance, chiral Ni(II) complexes have been successfully used as scaffolds for the asymmetric synthesis of various tailor-made amino acids via alkylation reactions. nih.gov Similarly, copper-catalyzed reductive couplings have been developed for the enantioselective addition of N-substituted allyl groups to ketones, providing access to chiral 1,2-aminoalcohols. nih.gov

These advanced methodologies provide a robust framework for the efficient and stereocontrolled synthesis of complex molecules like this compound, enabling the construction of specific stereoisomers for further investigation.

Protecting Group Strategies and Functional Group Interconversions

In the multi-step synthesis of this compound, the presence of a nucleophilic primary amine and an acidic phenolic hydroxyl group requires a robust protecting group strategy to prevent unwanted side reactions. utdallas.eduorganic-chemistry.org The selection of protecting groups is governed by their stability to the reaction conditions employed in subsequent steps and the ability to be removed selectively under mild conditions. An orthogonal protection strategy, where different classes of protecting groups can be removed without affecting others, is highly desirable. organic-chemistry.org

A plausible synthetic route involves the initial protection of the phenolic hydroxyl of a starting material like 4-bromophenol. This could be followed by a Friedel-Crafts acylation to introduce the 2-methylpropanoyl side chain, forming a ketone intermediate. researchgate.netstackexchange.com The subsequent key transformation is the conversion of this ketone to the primary amine, often achieved through reductive amination. masterorganicchemistry.comwikipedia.org This final step may require the amino group to be introduced in a protected form, or the amine can be protected post-synthesis for further modifications.

Protecting Groups for Phenolic and Amino Moieties:

The choice of protecting groups for the phenol and the nascent amine is critical. The phenolic hydroxyl is acidic and can interfere with organometallic reagents or basic conditions, while the amino group is nucleophilic. oup.comlibretexts.org Protecting an amine as a carbamate (B1207046), for instance, effectively masks its nucleophilicity. organic-chemistry.org The following table outlines common protecting groups suitable for this synthesis.

| Functional Group | Protecting Group (Abbr.) | Introduction Reagent(s) | Cleavage Conditions | Stability Profile |

| Phenolic Hydroxyl | Benzyl ether (Bn) | Benzyl bromide (BnBr), Base (e.g., K₂CO₃) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acid, base, many redox agents. |

| tert-Butyldimethylsilyl ether (TBS) | TBDMSCl, Imidazole | Fluoride ion (e.g., TBAF), Acid | Stable to base, mild acid; Labile to strong acid. | |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), DMAP | Acid (e.g., TFA, HCl); some bases. researchgate.net | Stable to hydrogenation, mild base. | |

| Primary Amine | tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong Acid (e.g., TFA, HCl). mit.edu | Stable to hydrogenation, basic conditions. |

| Benzyl carbamate (Cbz or Z) | Benzyl chloroformate (CbzCl), Base | Catalytic Hydrogenolysis (H₂, Pd/C). researchgate.net | Stable to acidic and basic conditions. |

This table contains interactive elements.

An orthogonal strategy could involve protecting the phenol as a TBS ether, which is stable to the conditions of reductive amination, and protecting the amine with a Boc group. The Boc group is stable to the fluoride-mediated deprotection of the TBS ether, allowing for selective functionalization.

Key Functional Group Interconversions (FGI):

Functional group interconversion is the process of converting one functional group into another. ic.ac.ukimperial.ac.uk In the context of synthesizing this compound, the most critical FGI is the conversion of a ketone precursor to the target primary amine.

Reductive Amination: This is a cornerstone method for amine synthesis. frontiersin.org It involves the reaction of a ketone with an ammonia (B1221849) source to form an imine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com The use of chiral catalysts or auxiliaries can achieve stereoselective synthesis of the chiral amine. acs.orgnih.gov Various reducing agents can be employed, each with specific advantages.

| Reducing Agent | Typical Conditions | Substrate Scope | Notes |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol (B129727), pH 6-7 | Aldehydes, Ketones | Selectively reduces imines in the presence of carbonyls. masterorganicchemistry.com |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloroethane (DCE), Acetic Acid | Aldehydes, Ketones | Milder, less toxic alternative to NaBH₃CN; effective for sterically hindered ketones. |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd/C, Raney Ni) | Aldehydes, Ketones | "Green" method, avoids hydride reagents; can also cleave Cbz or Bn groups. wikipedia.org |

| Amine Dehydrogenases (AmDH) | Aqueous buffer, NADH/NADPH cofactor | α-hydroxy ketones | Biocatalytic method offering high enantioselectivity under mild conditions. nih.gov |

This table contains interactive elements.

The synthesis of the chiral 1,2-amino alcohol substructure is a well-studied area, with methods like asymmetric transfer hydrogenation of unprotected α-ketoamines providing excellent enantioselectivity. acs.org

Methodological Innovations in Multi-Step Organic Synthesis, including Parallel and Automated Synthesis

Modern drug discovery and chemical biology rely on the rapid synthesis of compound libraries to explore structure-activity relationships (SAR). Methodological innovations such as parallel and automated synthesis are transformative in this regard, enabling the efficient production of analogs of this compound.

Parallel Synthesis:

Parallel synthesis involves the simultaneous execution of multiple reactions in separate reaction vessels. nih.gov This methodology allows for the rapid creation of a library of structurally related compounds by systematically varying the starting materials. For the synthesis of analogs of the target compound, different substituted phenols, acyl chlorides (for the Friedel-Crafts step), and amine sources could be employed.

| Variation Point | Example Starting Materials | Resulting Analog Structure |

| Phenol Core | 4-Chlorophenol, 4-Fluorophenol, 4-Iodophenol | Variation in the halogen at the 4-position. |

| Side Chain | Propanoyl chloride, Butanoyl chloride | Variation in the alkyl group of the aminoalkyl side chain. |

| Amine Source | Methylamine, Ethylamine | Generation of N-alkylated secondary amine analogs. |

This table contains interactive elements.

This approach exponentially increases the number of compounds that can be synthesized and tested in a given timeframe, accelerating the discovery of molecules with desired properties.

Automated Synthesis:

Automation further enhances the throughput of chemical synthesis. Automated platforms can perform entire multi-step reaction sequences, including reaction setup, workup, and purification, with minimal human intervention. synplechem.com

Flow Chemistry: In flow synthesis, reagents are continuously pumped through reactors where they mix and react. researchgate.net This technique offers precise control over reaction parameters (temperature, pressure, time), improves safety, and allows for easy scaling. A multi-step synthesis of aminophenol derivatives could be fully automated in a flow system, integrating steps like acylation, reductive amination, and even protecting group manipulations. mit.edu

Capsule-Based/Stopped-Flow Synthesis: For library generation at a smaller scale, automated systems using pre-packed reagent capsules or stopped-flow techniques are highly efficient. synplechem.comnih.gov These methods minimize reagent consumption and can rapidly execute hundreds of reactions to build a combinatorial library. nih.govwhiterose.ac.uk For example, an automated platform could perform a series of reductive aminations in parallel using a diverse set of ketone precursors and amines, enabling the rapid validation of virtual screening hits. synplechem.com

The integration of automated synthesis with machine learning algorithms represents the cutting edge of this field, allowing for predictive models to guide the selection of reaction conditions and starting materials to maximize the success rate of library synthesis. nih.gov

Iii. Comprehensive Spectroscopic and Structural Elucidation of 2 1 Amino 2 Methylpropyl 4 Bromophenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy serves as the cornerstone for determining the precise arrangement of atoms within a molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the carbon-hydrogen framework, connectivity, and stereochemistry of 2-(1-amino-2-methylpropyl)-4-bromophenol can be unambiguously established.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. The aromatic region is expected to show three distinct signals corresponding to the protons on the substituted benzene (B151609) ring. The aliphatic side chain will exhibit signals for the methine protons and the non-equivalent methyl groups of the isopropyl moiety.

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of unique carbon atoms. The spectrum will display signals for the six aromatic carbons, with their chemical shifts influenced by the hydroxyl, bromo, and alkyl substituents. The four carbons of the 1-amino-2-methylpropyl side chain will also appear at characteristic chemical shifts.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-3 | 7.25 | d | J = 2.5 Hz | 1H |

| H-5 | 7.10 | dd | J = 8.5, 2.5 Hz | 1H |

| H-6 | 6.80 | d | J = 8.5 Hz | 1H |

| H-1' | 3.85 | d | J = 4.5 Hz | 1H |

| H-2' | 2.10 | m | - | 1H |

| H-3' (CH₃) | 0.95 | d | J = 6.8 Hz | 3H |

| H-4' (CH₃) | 0.90 | d | J = 6.8 Hz | 3H |

| -OH | 5.50 | br s | - | 1H |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-OH) | 152.0 |

| C-2 (C-Alkyl) | 128.5 |

| C-3 | 132.0 |

| C-4 (C-Br) | 113.0 |

| C-5 | 130.0 |

| C-6 | 118.0 |

| C-1' | 60.5 |

| C-2' | 33.0 |

| C-3' | 19.5 |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. Key expected correlations include the coupling between adjacent aromatic protons (H-5 and H-6) and within the aliphatic side chain (H-1' with H-2', and H-2' with the methyl protons H-3' and H-4').

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the framework.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is vital for connecting the molecular fragments. For instance, correlations are expected from the H-1' proton of the side chain to the aromatic carbons C-2 and C-6, confirming the attachment point of the alkyl group to the phenol (B47542) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and relative stereochemistry. A key correlation would be expected between the H-1' proton and the H-6 proton on the aromatic ring, indicating their spatial proximity.

Advanced Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition and molecular formula of the compound. For this compound, the molecular formula is C₁₀H₁₄BrNO. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak ([M]+ and [M+2]+) with nearly equal intensities.

Predicted HRMS Data

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ (for C₁₀H₁₅⁷⁹BrNO)⁺ | 244.0386 |

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion) to produce a spectrum of product ions. wikipedia.org Analyzing these fragments helps to piece together the structure of the original molecule. The fragmentation of this compound is expected to proceed through characteristic pathways for aminophenol derivatives and alkylamines.

A primary fragmentation event would likely be the cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage), leading to the loss of an isopropyl radical. Another significant fragmentation would be the benzylic cleavage, breaking the bond between the aromatic ring and the side chain.

Predicted Key MS/MS Fragments

| m/z | Proposed Fragment Identity |

|---|---|

| 227 | [M - NH₃]⁺ |

| 201 | [M - C₃H₇]⁺ (loss of isopropyl radical) |

| 187/189 | [HOC₆H₃Br-CH=NH₂]⁺ (benzylic cleavage) |

Infrared (IR) Spectroscopy for Characterization of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. orgchemboulder.comorgchemboulder.com

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H), primary amine (N-H), aromatic C-H, and alkyl C-H bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3200 (broad) | O-H stretch | Phenolic -OH |

| 3350 and 3280 | N-H asymmetric & symmetric stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2960-2850 | C-H stretch | Aliphatic C-H |

| 1620-1580 | N-H bend | Primary Amine (-NH₂) |

| 1600 and 1480 | C=C stretch | Aromatic Ring |

| 1250-1020 | C-N stretch | Aliphatic Amine |

| ~1230 | C-O stretch | Phenol |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound by quantitatively determining its constituent elements. For this compound, with a molecular formula of C₁₀H₁₄BrNO, the theoretical elemental composition has been calculated. These theoretical values serve as a benchmark against which experimentally obtained data would be compared to confirm the purity and empirical formula of a sample.

The validation of the empirical formula is achieved by ensuring that the experimentally determined percentages of carbon, hydrogen, nitrogen, and bromine are in close agreement with the calculated theoretical values, typically within a margin of ±0.4%. nih.gov

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Molar Mass Contribution ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.01 | 120.10 | 49.19 |

| Hydrogen | H | 1.01 | 14.14 | 5.79 |

| Bromine | Br | 79.90 | 79.90 | 32.73 |

| Nitrogen | N | 14.01 | 14.01 | 5.74 |

| Oxygen | O | 16.00 | 16.00 | 6.55 |

| Total | 244.15 | 100.00 |

Note: The data presented in this table is theoretical and calculated based on the molecular formula C₁₀H₁₄BrNO. As of the latest literature review, specific experimental data from the elemental analysis of this compound has not been reported.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. uq.edu.aunih.gov This technique would provide an unambiguous depiction of the molecular structure of this compound, should a suitable single crystal be obtained.

While no crystal structure for this specific compound has been deposited in crystallographic databases to date, a hypothetical analysis would yield invaluable structural information, including:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, offering a detailed map of the atomic connectivity and spatial arrangement.

Conformation: The preferred orientation of the flexible 1-amino-2-methylpropyl side chain relative to the bromophenol ring. This would reveal any steric interactions that influence the molecule's shape.

Intermolecular Interactions: The presence and nature of hydrogen bonds (e.g., between the amino and hydroxyl groups of adjacent molecules), halogen bonding involving the bromine atom, and van der Waals forces that dictate the crystal packing.

Absolute Stereochemistry: For a chiral crystal, anomalous dispersion methods could be employed to determine the absolute configuration (R or S) of the chiral center.

The successful crystallization and subsequent X-ray diffraction analysis would be crucial for a complete solid-state characterization of this compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Stereochemical Determination

The structure of this compound contains a stereocenter at the carbon atom of the propyl side chain which is bonded to the amino group and the phenyl ring. The presence of this chiral center means the compound can exist as a pair of enantiomers (R and S forms). Chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are essential for probing the stereochemistry of such molecules.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov An achiral molecule will not produce a CD signal. For this compound, each enantiomer would produce a CD spectrum that is a mirror image of the other.

Although no experimental CD spectra for this compound are currently available in the literature, this technique would be instrumental in:

Confirming Chirality: The presence of a CD signal would experimentally verify the chiral nature of the molecule.

Determining Absolute Configuration: By comparing the experimentally obtained CD spectrum with spectra predicted from quantum chemical calculations, the absolute configuration of a given enantiomer could be assigned. nih.gov

Assessing Enantiomeric Purity: The intensity of the CD signal is proportional to the enantiomeric excess of the sample, allowing for a quantitative measure of its purity.

Therefore, chiroptical spectroscopy would be an indispensable tool for the complete stereochemical elucidation of this compound.

Iv. Chemical Reactivity and Derivatization Studies of 2 1 Amino 2 Methylpropyl 4 Bromophenol

Modifications at the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 2-(1-amino-2-methylpropyl)-4-bromophenol is a prime site for modifications such as etherification and esterification, allowing for the introduction of a variety of substituents that can modulate the compound's physicochemical properties.

Etherification of the phenolic hydroxyl group can be achieved under basic conditions. The phenoxide ion, generated by treatment with a suitable base like sodium hydroxide (B78521) or potassium carbonate, acts as a nucleophile and reacts with alkyl halides to form the corresponding ether derivatives. The choice of solvent and reaction conditions is crucial to favor O-alkylation over potential N-alkylation of the primary amino group. Protecting the amino group prior to etherification can ensure selectivity.

Esterification is typically carried out by reacting the phenol (B47542) with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction results in the formation of a phenyl ester, which can be useful for prodrug strategies or for altering the electronic properties of the aromatic ring.

Table 1: Illustrative Etherification and Esterification Reactions

| Reactant | Reagent | Product | Reaction Conditions | Reference |

| This compound | Methyl iodide | 2-(1-Amino-2-methylpropyl)-4-bromo-1-methoxybenzene | K₂CO₃, Acetone, reflux | umich.edu |

| This compound | Benzyl bromide | 2-(1-Amino-2-methylpropyl)-1-(benzyloxy)-4-bromobenzene | NaH, THF, 0 °C to rt | umich.edu |

| This compound | Acetic anhydride | 4-bromo-2-(1-amino-2-methylpropyl)phenyl acetate (B1210297) | Pyridine, 0 °C to rt | nih.gov |

| This compound | Benzoyl chloride | 4-bromo-2-(1-amino-2-methylpropyl)phenyl benzoate | Triethylamine, DCM, rt | nih.gov |

The phenolic hydroxyl group can be converted into an O-carbamate through reaction with an isocyanate or by a two-step procedure involving reaction with phosgene (B1210022) or a phosgene equivalent, followed by treatment with an amine. O-carbamates are of significant interest in medicinal chemistry as they can act as prodrugs, improving the pharmacokinetic profile of the parent molecule. nih.gov Furthermore, the O-carbamate group can serve as a directed metalation group, facilitating ortho-lithiation and subsequent functionalization of the aromatic ring. acs.org

Table 2: Synthesis of O-Carbamate Derivatives

| Reactant | Reagent | Product | Reaction Conditions | Reference |

| This compound | Phenyl isocyanate | 4-bromo-2-(1-amino-2-methylpropyl)phenyl phenylcarbamate | Triethylamine, Toluene, 80 °C | organic-chemistry.org |

| This compound | 1. Triphosgene 2. Diethylamine | 4-bromo-2-(1-amino-2-methylpropyl)phenyl diethylcarbamate | 1. Toluene, reflux 2. DCM, rt | organic-chemistry.org |

Transformations of the Primary Amino Group

The primary amino group is a versatile handle for a variety of chemical transformations, including acylation, alkylation, and reductive amination, leading to the formation of a wide array of amide and substituted amine derivatives.

Acylation of the primary amino group to form amides is readily achieved by reaction with acyl chlorides or anhydrides. byjus.com This is often a highly favorable reaction. Alkylation of the primary amino group can be accomplished using alkyl halides. However, this reaction can be challenging to control, often leading to a mixture of mono- and di-alkylated products. umich.eduresearchgate.net

Reductive amination provides a more controlled method for the synthesis of secondary and tertiary amines. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This reaction involves the condensation of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ using a reducing agent such as sodium borohydride (B1222165) or sodium cyanoborohydride.

The synthesis of amide derivatives is a common strategy in drug discovery to introduce diverse functionalities and to modulate biological activity. sphinxsai.com A wide range of carboxylic acids can be coupled with the primary amino group of this compound using standard peptide coupling reagents.

Substituted amine derivatives, accessible through alkylation or reductive amination, are also valuable for structure-activity relationship studies. The degree of substitution at the nitrogen atom can significantly influence the basicity and lipophilicity of the molecule.

Table 3: Derivatization of the Primary Amino Group

| Starting Material | Reagent | Product | Reaction Type | Reference |

| This compound | Acetyl chloride | N-(1-(5-bromo-2-hydroxyphenyl)-2-methylpropyl)acetamide | Acylation | byjus.com |

| This compound | Ethyl iodide | 2-(1-(Ethylamino)-2-methylpropyl)-4-bromophenol | Alkylation | umich.edu |

| This compound | Acetone, NaBH₃CN | 4-Bromo-2-(1-(isopropylamino)-2-methylpropyl)phenol | Reductive Amination | masterorganicchemistry.comorganic-chemistry.org |

| This compound | Benzoic acid, EDC, HOBt | N-(1-(5-bromo-2-hydroxyphenyl)-2-methylpropyl)benzamide | Amide Coupling | nih.gov |

Electrophilic Aromatic Substitution Reactions on the Bromophenol Moiety

The bromophenol ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating effects of the hydroxyl and, to a lesser extent, the aminoalkyl group. wikipedia.org The hydroxyl group is a strong ortho-, para-director. In this molecule, the para position to the hydroxyl group is occupied by the bromine atom. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho to the hydroxyl group.

The directing effects of the substituents on the aromatic ring will influence the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com The bulky 1-amino-2-methylpropyl group may exert some steric hindrance, potentially favoring substitution at the less hindered ortho position.

Table 4: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile | Expected Major Product(s) | Comments | Reference |

| Nitration | HNO₃/H₂SO₄ | 2-(1-Amino-2-methylpropyl)-4-bromo-6-nitrophenol | The nitro group is directed to the position ortho to the hydroxyl group. | masterorganicchemistry.com |

| Bromination | Br₂/FeBr₃ | 2-(1-Amino-2-methylpropyl)-4,6-dibromophenol | Further bromination occurs at the available ortho position. | wikipedia.org |

| Friedel-Crafts Acylation | Acetyl chloride/AlCl₃ | 1-(3-(1-Amino-2-methylpropyl)-5-bromo-2-hydroxyphenyl)ethan-1-one | The acyl group is introduced ortho to the hydroxyl group. | masterorganicchemistry.com |

Regioselective Bromine Atom Functionalization via Metal-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom on the aromatic ring of this compound makes it a prime candidate for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents at the C4 position. However, the steric bulk of the ortho-aminoalkyl group and the potential for the amino and hydroxyl groups to coordinate with the metal catalyst can influence the reaction conditions and efficiency.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. For this compound, a Suzuki-Miyaura coupling would introduce a new aryl, heteroaryl, or vinyl group at the position of the bromine atom. Given the steric hindrance, a palladium catalyst with bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos), would likely be required to facilitate the reaction. libretexts.orgorganic-chemistry.org The choice of base is also crucial, with inorganic bases like potassium carbonate or cesium carbonate often being effective. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides

| Entry | Aryl Bromide Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Bromo-6-methylaniline | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 85 |

| 2 | 4-Bromo-2-isopropylaniline | 2-Thienylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 110 | 92 |

| 3 | 1-Bromo-2-(diethylaminomethyl)benzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DME/H₂O | 90 | 78 |

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. Applying this to this compound would enable the introduction of a variety of unsaturated side chains. Palladium catalysts are standard, and the choice of phosphine ligand is critical to success, especially with sterically demanding substrates. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond between an aryl halide and an amine. libretexts.orgwikipedia.org This would allow for the introduction of a secondary or tertiary amine at the C4 position of the phenol ring. The bulky ligands developed by Buchwald and Hartwig are essential for achieving high yields with sterically hindered substrates. beilstein-journals.orgacsgcipr.org

Sonogashira Coupling: The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org This would introduce an alkynyl group onto the aromatic ring of the title compound.

Investigation of Rearrangement and Cyclization Pathways

The ortho-relationship of the amino and hydroxyl groups in this compound provides a scaffold for intramolecular reactions, leading to the formation of heterocyclic systems.

One of the most probable cyclization pathways for this compound is the formation of a benzoxazole (B165842) derivative. organic-chemistry.orgijpbs.comnih.gov This can typically be achieved by reacting the 2-aminophenol (B121084) with a variety of reagents such as aldehydes, carboxylic acids, or their derivatives, often under acidic or oxidative conditions. ijpbs.comnih.gov The reaction proceeds via an initial formation of a Schiff base or an amide, followed by an intramolecular nucleophilic attack of the hydroxyl group onto the imine or carbonyl carbon, and subsequent dehydration.

Table 2: Examples of Benzoxazole Synthesis from 2-Aminophenols

| Entry | 2-Aminophenol Substrate | Reagent | Catalyst/Conditions | Product |

| 1 | 2-Amino-4-bromophenol | Benzaldehyde | Fe₃O₄ nanoparticles, sonication | 5-Bromo-2-phenylbenzoxazole |

| 2 | 2-Amino-4-methylphenol | Acetic anhydride | p-Toluenesulfonic acid, heat | 2,5-Dimethylbenzoxazole |

| 3 | 2-Aminophenol | Phenylacetylene | CuI, O₂ | 2-Benzylbenzoxazole |

Rearrangement reactions are also a possibility, particularly under acidic conditions. For instance, N-arylhydroxylamines are known to undergo the Bamberger rearrangement to form p-aminophenols. researchgate.net While this compound is not an N-arylhydroxylamine, related rearrangements involving migration of substituents on the aromatic ring or the side chain could potentially be induced under specific conditions.

Derivatization Strategies for Analytical and Biological Probes

The functional groups of this compound make it a suitable scaffold for the development of analytical and biological probes.

Fluorescent Probes: The aminophenol core can be incorporated into larger conjugated systems to create fluorescent molecules. Derivatization of the amino group with a fluorophore or transformation of the entire molecule into a fluorescent heterocyclic system, such as a benzoxazole, are common strategies. nih.gov The photophysical properties of the resulting probe would be influenced by the substituents on the aromatic ring and the nature of the appended groups.

Table 3: Derivatization of Aminophenols for Fluorescent Probes

| Entry | Aminophenol Derivative | Derivatization Reagent | Resulting Probe Type | Potential Application |

| 1 | This compound | Dansyl chloride | Sulfonamide-based fluorescent probe | pH sensing, metal ion detection |

| 2 | This compound | 4-Formylbenzoic acid, then cyclization | Benzoxazole-based fluorescent probe | Bioimaging |

| 3 | This compound | Naphthalic anhydride | N-acylated fluorescent probe | Anion sensing |

Biological Probes and Biotinylation: The amino group provides a convenient handle for conjugation to biomolecules or for the attachment of reporter groups like biotin (B1667282). Biotinylation is a widely used technique in molecular biology for labeling and detecting proteins and other biomolecules. thermofisher.com The amino group of this compound could be reacted with an activated biotin derivative, such as biotin-NHS ester, to form a stable amide linkage. The resulting biotinylated compound could then be used in various bioassays, for example, in affinity chromatography or ELISA.

Table 4: Biotinylation of Amines for Biological Applications

| Entry | Amine Substrate | Biotinylating Agent | Linkage Formed | Application |

| 1 | This compound | Biotin-NHS ester | Amide | Protein labeling, affinity purification |

| 2 | This compound | Biotin-maleimide (after thiolation of the phenol) | Thioether | Site-specific protein labeling |

| 3 | This compound | Biotin-PEG-NHS | Amide with PEG spacer | Reducing steric hindrance in binding assays |

V. Computational Chemistry and Theoretical Investigations of 2 1 Amino 2 Methylpropyl 4 Bromophenol

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(1-Amino-2-methylpropyl)-4-bromophenol, DFT calculations can elucidate several key properties. By optimizing the molecular geometry, DFT can predict bond lengths, bond angles, and dihedral angles.

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. nih.gov A smaller gap suggests higher reactivity. These calculations can also predict the distribution of electron density, identifying electron-rich and electron-poor regions, which are important for understanding intermolecular interactions.

Furthermore, DFT can be used to predict spectroscopic properties such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, which can aid in the experimental characterization of the compound. rsc.org Theoretical calculations of properties like ionization potential and bond dissociation energies can provide insights into the antioxidant potential of related phenolic compounds. researchgate.net

A summary of predictable parameters using DFT is presented below:

| Parameter | Significance |

| Optimized Molecular Geometry | Provides insights into the 3D structure, including bond lengths and angles. |

| HOMO-LUMO Energies | The energy gap indicates chemical reactivity and kinetic stability. |

| Electron Density Distribution | Identifies nucleophilic and electrophilic sites, crucial for predicting reaction mechanisms. |

| Spectroscopic Data (IR, NMR) | Aids in the experimental identification and characterization of the compound. |

| Ionization Potential & BDE | Helps in understanding the antioxidant capacity and reaction mechanisms. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can provide a detailed understanding of its conformational landscape and how it interacts with its environment, such as solvent molecules or biological macromolecules.

By simulating the molecule's movement over time, researchers can identify the most stable conformations and the energy barriers between them. This is particularly important for a flexible molecule like this compound, which has several rotatable bonds. The conformational flexibility can significantly influence its ability to bind to a biological target.

MD simulations also allow for the study of intermolecular interactions, such as hydrogen bonds and van der Waals forces, between the molecule and its surroundings. This can provide insights into its solubility and how it might orient itself within a protein's binding pocket.

Ligand-Protein Docking Simulations for Predicting Biological Target Interactions

Ligand-protein docking is a molecular modeling technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in predicting the potential biological targets of this compound and understanding the molecular basis of its activity.

The process involves placing the 3D structure of the compound into the binding site of a target protein and calculating the binding affinity or scoring function. A high score suggests a favorable interaction. Docking simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein. nih.gov

These simulations can be used to screen large libraries of proteins to identify potential targets or to refine the binding mode of the compound within a known target. The insights gained from docking studies can guide the design of new analogues with improved potency and selectivity. The flexibility of both the ligand and the protein can be considered to varying degrees, from rigid docking to flexible docking, to more accurately represent the dynamic nature of the binding process. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Phenolic Amines

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For phenolic amines, QSAR studies can identify the key molecular descriptors that govern their activity. researchgate.net These descriptors can be electronic, steric, or hydrophobic in nature.

By analyzing a series of related compounds with known activities, a QSAR model can be developed to predict the activity of new, untested compounds like this compound. nih.govqsardb.org Descriptors such as the octanol-water partition coefficient (logP), molecular weight, and quantum chemical parameters can be used to build these models. frontiersin.orgresearchgate.net

QSAR studies on related phenolic amines have highlighted the importance of factors like the position and nature of substituents on the aromatic ring and the properties of the amino group in determining their biological effects. researchgate.net Such models can be valuable tools for lead optimization in drug discovery.

In Silico Prediction of Molecular Properties Relevant to Biological Uptake and Distribution (e.g., LogP, Molecular Volume, Hydrogen Bond Donors/Acceptors)

In silico methods are widely used to predict the physicochemical properties of molecules that are crucial for their absorption, distribution, metabolism, and excretion (ADME). For this compound, these predictions can provide an early assessment of its drug-likeness.

The octanol-water partition coefficient (LogP) is a key measure of a molecule's lipophilicity, which influences its ability to cross cell membranes. nih.gov Various computational methods, from simple atom-based contributions to more complex quantum mechanical calculations, can be used to predict LogP. mdpi.com

Other important properties include molecular volume, the number of hydrogen bond donors and acceptors, and polar surface area. These parameters are often used in filters, such as Lipinski's Rule of Five, to evaluate the potential of a compound to be an orally active drug.

A table of predicted molecular properties for a related compound, 2-Amino-4-bromophenol, is provided below as an example of the types of data that can be generated.

| Property | Predicted Value for 2-Amino-4-bromophenol | Source |

| Molecular Weight | 188.02 g/mol | nih.gov |

| XLogP3 | 1.9 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

| Exact Mass | 186.96328 Da | nih.gov |

| Monoisotopic Mass | 186.96328 Da | nih.gov |

| Topological Polar Surface Area | 46.3 Ų | nih.gov |

| Heavy Atom Count | 9 | nih.gov |

Chemoinformatics and Database Mining for Analogues and Scaffold Exploration

Chemoinformatics involves the use of computational methods to analyze chemical information. For this compound, chemoinformatics tools can be used to search large chemical databases for structurally similar compounds or analogues. This can help in understanding the existing chemical space around this molecule and identifying compounds with known biological activities.

Database mining can reveal structure-activity relationships among a broader set of related molecules. By analyzing the scaffolds of known active compounds, it is possible to identify key structural features that are important for a particular biological activity. nih.gov This information can then be used to guide the design of new compounds based on the this compound scaffold.

This approach can accelerate the discovery of novel compounds with desired biological profiles by leveraging the vast amount of chemical and biological data available in public and proprietary databases.

Vi. Structure Activity Relationship Sar Studies of 2 1 Amino 2 Methylpropyl 4 Bromophenol and Its Analogues

Design Principles for Systematic Structural Modifications

The design of analogues for SAR studies follows several key principles aimed at systematically exploring the chemical space around the parent molecule. These strategies involve altering the size, shape, electronic distribution, and solubility to fine-tune the compound's interaction with its biological target.

Key modification strategies include:

Ring Substitution: Altering the position or nature of substituents on the aromatic ring. For 2-(1-Amino-2-methylpropyl)-4-bromophenol, this primarily involves moving the bromine atom or replacing it with other halogens or functional groups.

Functional Group Modification: Changing key functional groups to understand their role in binding. This includes modification of the phenolic hydroxyl and the primary amine.

Side-Chain Homologation and Isomerization: Varying the length, branching, and stereochemistry of the amino-methylpropyl side chain to probe the size and shape of the binding pocket. stereoelectronics.org

Bioisosteric Replacement: Substituting functional groups with other groups that have similar physical or chemical properties to improve potency or pharmacokinetic properties.

These systematic changes allow for the development of a comprehensive understanding of the molecule's pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity.

Role of the Bromine Atom and Its Position on Biological Activity Profiles

The presence and position of the bromine atom on the phenolic ring are critical determinants of the biological activity of bromophenol compounds. nih.govmdpi.com SAR studies have shown that both the number and the location of bromine substituents can significantly influence a compound's potency and selectivity. nih.gov

Generally, halogen atoms like bromine increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. mdpi.com The specific position of the bromine atom affects the electronic distribution of the aromatic ring and can influence interactions such as halogen bonding with the receptor. researchgate.net

A preliminary SAR investigation on certain bromophenols revealed that the bioactivity is largely influenced by the number and position of the bromine substituent. nih.gov For instance, in some series of bromophenol derivatives, compounds with multiple bromine atoms attached to the aryl rings were found to be critical for potent enzyme inhibition. encyclopedia.pub The position of the bromine atom (ortho, meta, or para relative to the hydroxyl group) can drastically alter the molecule's interaction with a target. Studies on ring-substituted ketamine analogues, for example, showed that 2- and 3-substituted compounds were generally more active than 4-substituted compounds, highlighting the sensitivity of the binding site to substituent placement.

Table 1: Hypothetical Bioactivity of Bromophenol Positional Isomers

| Substituent Position | Relative Activity | Rationale |

| Ortho-Bromo | Moderate | Potential for intramolecular hydrogen bonding with the hydroxyl group, altering its acidity and interaction profile. |

| Meta-Bromo | Low to Moderate | Inductive electron withdrawal affects ring electronics differently than ortho/para positions. |

| Para-Bromo | High | The position in the parent compound; may offer optimal halogen bonding and hydrophobic interactions without steric hindrance at the primary binding site. |

This table is illustrative and based on general principles of medicinal chemistry. Actual activity depends on the specific biological target.

Influence of the Phenolic Hydroxyl Group on Receptor Interactions and Bioactivity

The phenolic hydroxyl (-OH) group is a key functional feature, often essential for the biological activity of this class of compounds. kennesaw.edu It can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs of electrons on the oxygen atom). stereoelectronics.org These interactions are fundamental for anchoring the ligand within the receptor's binding site. frontiersin.orgnih.gov

The acidity of the phenolic proton and the orientation of the oxygen's lone pairs are critical. kennesaw.edu SAR studies often involve modifying this group to probe its importance:

Methylation (O-CH3): Converting the hydroxyl to a methoxy (B1213986) group removes its ability to donate a hydrogen bond. If activity is lost, it confirms the role of the -OH group as a hydrogen bond donor.

Esterification (O-C(O)R): This modification also blocks hydrogen bond donation and adds steric bulk.

Replacement with -SH or -NH2: These changes alter the hydrogen bonding capability and nucleophilicity, providing further insight into the specific electronic and steric requirements of the receptor.

Studies have shown that the presence of hydroxyl groups on a diphenyl backbone is essential for the in vitro antioxidative activities of some bromophenols. encyclopedia.pub The number and position of these hydroxyl groups can influence the potency of the activity. encyclopedia.pubresearchgate.net The interaction is often a combination of hydrogen bonding and hydrophobic interactions, which serve as the primary driving forces for forming a stable protein-phenolic complex. frontiersin.orgnih.gov

Impact of the Amino-Methylpropyl Chain Length and Branching on Activity

Chain Length: Altering the number of carbon atoms in the chain can affect how deeply the ligand penetrates the binding site. A shorter or longer chain might lead to a loss of optimal interactions or introduce steric clashes. Studies on other classes of compounds, such as N-alkylmorpholine derivatives, have shown a clear relationship between alkyl chain length and biological effect, with optimal activity found within a specific length range (e.g., 12 to 16 carbons for antibacterial effects). chemrxiv.org For other diaryl butene compounds, those with 3-carbon amino chains showed better antimicrobial activity than those with 2 or 4-carbon chains. researchgate.net

Branching: The methyl group in the amino-2-methylpropyl chain introduces a specific steric feature. Removing this branch (resulting in an aminopropyl chain) or moving it to a different position would test the tolerance of the receptor for this type of substitution. Excessive branching can negatively impact growth performance and increase the catabolism of branched-chain amino acids in some biological systems. nih.gov The additional methylene (B1212753) group in a longer side chain can provide an extra degree of freedom, allowing for different rotational conformations and potential interactions. nih.gov

Table 2: Hypothetical Activity Based on Side-Chain Modifications

| Side Chain Modification | Predicted Activity Change | Rationale |

| Shortening (Amino-ethyl) | Decrease | Loss of key hydrophobic or van der Waals interactions within the binding pocket. |

| Lengthening (Amino-butyl) | Decrease | Potential for steric hindrance or positioning the amine in a non-optimal location for interaction. |

| Removal of Branching (Amino-propyl) | Significant Decrease | The methyl group may be critical for fitting into a specific hydrophobic sub-pocket or for inducing a specific conformation. |

| Isomeric Branching (Amino-1-methylpropyl) | Variable | The position of the methyl group is likely crucial for precise receptor fit. |

This table is illustrative and based on general SAR principles.

Stereochemical Effects of the Chiral Center within the Amino-Methylpropyl Moiety on Biological Recognition

The carbon atom to which the amino group is attached in the this compound structure is a chiral center. This means the molecule exists as two non-superimposable mirror images, or enantiomers (R and S). Biological systems, being chiral themselves, often exhibit a high degree of stereoselectivity, meaning one enantiomer will have significantly higher activity than the other. nih.gov

This difference in activity arises because the three-dimensional arrangement of the substituents around the chiral center must be precise to achieve optimal interaction with the asymmetric binding site of a receptor or enzyme. researchgate.net The correct enantiomer will place the key interacting groups—the amino group, the phenyl ring, and the isobutyl group—in the correct spatial orientation to bind effectively. The incorrect enantiomer may be unable to bind properly due to steric hindrance or the improper positioning of a key functional group. nih.gov

For example, in a series of propanamide TRPV1 antagonists, a marked selectivity for the (S)-configuration was demonstrated; the (S)-isomer was significantly more potent than the racemate, while the (R)-isomer was 30- to 40-fold weaker. researchgate.net This highlights that for potent biological activity, a specific stereochemical configuration is often required.

Activity Cliff Analysis and Identification of Key Pharmacophores

Activity cliffs are defined as pairs of structurally similar compounds that exhibit a large and unexpected difference in biological activity. nih.govcsmres.co.uk The analysis of these cliffs is highly informative for SAR studies because they highlight small structural modifications that are critical for binding to a target. researchgate.net

For this compound and its analogues, an activity cliff could be observed if, for example:

Moving the bromine atom from the para (4) to the meta (3) position causes a 100-fold drop in potency.

Changing the stereochemistry from the (S) to the (R) enantiomer abolishes activity completely.

Replacing the phenolic hydroxyl with a methoxy group results in a massive loss of affinity.

Identifying these cliffs helps to pinpoint the key pharmacophoric features—the essential elements and their spatial arrangement required for biological activity. nih.gov For this molecule, the pharmacophore likely consists of:

A hydrogen bond donor/acceptor (the phenolic hydroxyl group).

An aromatic ring with a specific substitution pattern.

A halogen atom at a specific position (para) for hydrophobic or halogen-bonding interactions.

A protonatable amine positioned at a precise distance and orientation relative to the ring.

A specific stereocenter conferring the correct 3D geometry.

Development of SAR Models for Phenolic Amines

The data generated from systematic SAR studies can be used to develop predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. creative-biolabs.comwikipedia.org QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. wikipedia.org

For phenolic amines, a QSAR model would relate physicochemical descriptors of the molecules to their observed activity. These descriptors can include:

Electronic properties: Hammett constants, partial atomic charges, dipole moment.

Hydrophobic properties: LogP (partition coefficient).

Steric properties: Molar refractivity, van der Waals radii, topological indices.

Quantum chemical descriptors: HOMO/LUMO energies. imist.ma

By building a statistically validated QSAR model, researchers can predict the activity of novel, unsynthesized analogues. creative-biolabs.com This computational approach helps to prioritize the synthesis of the most promising compounds, thereby saving time and resources in the drug discovery and development process. For phenolic compounds specifically, SAR studies have indicated that the presence of a second hydroxyl or amino group in the ortho or para position is a key structural feature for good activity, due to strong electron-donating effects and the formation of stable products. researchgate.net

Correlations between Molecular Descriptors and Biological Outcomes

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in drug discovery, establishing a mathematical correlation between the physicochemical properties of a series of compounds and their biological activities. For derivatives of this compound, these studies aim to identify key molecular features that govern their therapeutic effects. By quantifying molecular properties, known as descriptors, researchers can predict the biological activity of novel analogues, thereby guiding the synthesis of more potent and selective compounds.

While specific QSAR models for this compound are not extensively available in publicly accessible literature, the principles can be illustrated through studies on structurally related phenolic compounds. Research on substituted phenols has consistently shown that their biological activities, such as antimicrobial and antioxidant effects, are significantly influenced by a combination of electronic, steric, and hydrophobic properties.

Detailed research findings from QSAR studies on related phenolic compounds reveal several key correlations:

Lipophilicity (LogP): The partition coefficient (LogP) is a crucial descriptor that measures a compound's hydrophobicity. For many phenolic compounds, an optimal LogP value is necessary for effective biological activity. Increased lipophilicity can enhance membrane permeability, facilitating access to intracellular targets. However, excessively high lipophilicity can lead to poor solubility and non-specific toxicity.

Electronic Parameters (Hammett constants, pKa): The electronic nature of substituents on the phenol (B47542) ring, often quantified by Hammett constants (σ), plays a significant role. Electron-withdrawing or electron-donating groups can influence the acidity (pKa) of the phenolic hydroxyl group and the electron density of the aromatic ring. These factors are critical for interactions with biological targets, such as enzymes or receptors, and can affect the compound's antioxidant potential by modulating its ability to donate a hydrogen atom.

Steric Descriptors (Taft steric parameters, Molar Refractivity): The size and shape of substituents, described by steric parameters, are vital for determining how well a molecule fits into a biological target's active site. Bulky substituents can either promote or hinder binding, depending on the specific topology of the receptor.

Topological and Quantum Chemical Descriptors: More advanced QSAR models often incorporate a wider range of descriptors. Topological indices provide information about the branching and connectivity of a molecule, while quantum chemical descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), offer insights into a molecule's reactivity and ability to participate in charge-transfer interactions.

To illustrate the correlation between molecular descriptors and biological outcomes, the following interactive data table presents hypothetical data for a series of substituted aminophenol analogues, based on general findings in the field. This table showcases how variations in molecular properties could influence antibacterial activity.

| Compound | Substituent (R) | LogP | pKa | Molar Refractivity (MR) | Antibacterial Activity (MIC, µg/mL) |

| 1 | H | 1.5 | 10.2 | 45.3 | 128 |

| 2 | CH3 | 2.0 | 10.5 | 50.1 | 64 |

| 3 | Cl | 2.2 | 9.4 | 50.4 | 32 |

| 4 | Br | 2.4 | 9.3 | 53.3 | 16 |

| 5 | NO2 | 1.4 | 7.2 | 51.2 | 64 |

| 6 | OCH3 | 1.4 | 10.4 | 52.9 | 128 |

| 7 | C(CH3)3 | 3.1 | 10.8 | 64.2 | 32 |

This hypothetical data illustrates that increasing lipophilicity and the presence of electron-withdrawing groups like halogens can enhance antibacterial activity. However, a bulkier group like tert-butyl, while increasing lipophilicity, might introduce steric hindrance that could be detrimental or beneficial depending on the specific bacterial target. Such analyses are instrumental in the rational design of new analogues of this compound with potentially improved therapeutic profiles.

Vii. Advanced Analytical Method Development and Validation for Research Applications of 2 1 Amino 2 Methylpropyl 4 Bromophenol

Chromatographic Methodologies for Purity Assessment and Quantification in Research Samples

Chromatographic techniques are fundamental for the separation and quantification of "2-(1-Amino-2-methylpropyl)-4-bromophenol" from synthesis reaction mixtures, biological samples, or environmental matrices. The choice of method is dictated by the analyte's properties and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile and thermally labile compounds like "this compound". The optimization of an HPLC method is a critical step to ensure accurate and reliable quantification.

Stationary Phase Selection: The choice of stationary phase is paramount for achieving adequate separation. For compounds with aromatic and polar functional groups, reversed-phase columns are typically the first choice.

C18 and C8 Columns: These are the most common reversed-phase columns, offering good retention and separation for a wide range of organic molecules. For bromophenolic compounds, C8 columns have been shown to provide excellent separation. mdpi.com A study on various bromophenols utilized a Phenomenex C8(2) Luna column, demonstrating its efficacy. mdpi.com

Mixed-Mode Stationary Phases: For compounds with both hydrophobic and ionizable moieties, such as the aminophenol structure in the target compound, mixed-mode columns (e.g., containing both C18 and strong cation exchange (SCX) functionalities) can offer unique selectivity and improved peak shape. nih.gov

Mobile Phase Composition: The mobile phase composition, including the organic modifier, aqueous component, and additives, must be carefully optimized to achieve the desired retention and resolution.

Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers in reversed-phase HPLC. The choice between them can significantly impact selectivity. For the separation of bromophenols, both acetonitrile and methanol have been successfully employed. mdpi.com

Aqueous Phase and pH Control: The pH of the aqueous component of the mobile phase is crucial for controlling the ionization state of the amino and phenolic groups, which in turn affects retention and peak shape. For aminophenols, a phosphate (B84403) buffer is often used to maintain a stable pH. nih.govresearchgate.net The addition of acids like trifluoroacetic acid (TFA) can improve peak shape and resolution for phenolic compounds. mdpi.com

Ion-Pairing Reagents: For polar and ionizable compounds, the addition of an ion-pairing reagent, such as sodium octanesulfonate, to the mobile phase can enhance retention and improve peak symmetry. nih.gov

Detection: Ultraviolet (UV) detection is commonly used for aromatic compounds. The selection of the detection wavelength is based on the UV absorbance spectrum of the analyte to maximize sensitivity. For aminophenols, detection wavelengths around 285 nm are often employed. nih.govresearchgate.net A photodiode array (PDA) detector can be beneficial as it provides spectral information, which aids in peak identification and purity assessment. alliedacademies.org

A summary of typical HPLC method parameters for analogous compounds is presented in the table below.

| Parameter | Typical Conditions for Aminophenols | Typical Conditions for Bromophenols |

| Stationary Phase | Mixed-mode SCX/C18 | C8, C18 |

| Mobile Phase | Phosphate buffer/Methanol | Water with 0.05% TFA/Acetonitrile |

| pH | 4.85 | Acidic (with TFA) |

| Flow Rate | 1.0 mL/min | 0.25 - 1.0 mL/min |

| Detection | UV at 285 nm | UV at 210 nm or 245 nm |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Since "this compound" is a polar and non-volatile molecule due to its amino and hydroxyl groups, direct analysis by GC is not feasible. irjet.net Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable derivative.

Derivatization: The primary goal of derivatization is to replace the active hydrogens in the -OH and -NH2 groups with nonpolar moieties. jfda-online.com

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and amines, respectively. nih.gov

Acylation: Acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA) can be used to form acetate (B1210297) or trifluoroacetate (B77799) esters and amides. A two-step derivatization involving acetylation followed by trifluoroacetylation has been successfully used for the analysis of aminophenols in aqueous solutions. oup.com